5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
Description
The target compound, 5-chloro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide, features a pyrazole core substituted with a 4-(4-fluorophenyl)thiazole moiety and a 2-methoxybenzamide group. This structure integrates halogenated aromatic systems (chloro, fluoro) and heterocyclic motifs (pyrazole, thiazole), which are common in pharmacologically active molecules.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2S/c1-12-9-19(25-20(28)16-10-14(22)5-8-18(16)29-2)27(26-12)21-24-17(11-30-21)13-3-6-15(23)7-4-13/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWQIBRHLRDRCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-4-carboxamide derivatives with variations in aryl substituents. Key comparisons include:
| Compound ID | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Key Spectral Data (¹H-NMR δ, ppm) |
|---|---|---|---|---|
| 3a | Phenyl, Phenyl | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m, 10H) |
| 3d | 4-Fluorophenyl , Phenyl | 71 | 181–183 | 7.51–7.21 (m, 9H) |
| 3e | 4-Chlorophenyl, Phenyl | 66 | 172–174 | 7.61–7.43 (m, 9H) |
- Key Findings :
- The fluorophenyl-substituted 3d exhibits a higher melting point (181–183°C) compared to phenyl- or chlorophenyl-substituted analogs (e.g., 3a: 133–135°C), suggesting enhanced crystallinity due to fluorine's electronegativity and stronger intermolecular interactions .
- Yields remain consistent (~65–71%) regardless of aryl substitution, indicating robustness in the coupling reaction using EDCI/HOBt .
Isostructural Thiazole Derivatives ()
Compounds 4 and 5 are isostructural thiazole derivatives with triazolyl and fluorophenyl groups. Their structural data reveals:
- Crystallography : Both compounds crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group in 5 adopts a near-perpendicular orientation relative to the molecular plane, a conformation that may influence packing efficiency and solubility .
Thiophene-Substituted Thiazole Analogs ()
The compound 5-chloro-2-methoxy-N-[3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl]benzamide () replaces the fluorophenyl group with a thiophene ring. Key differences include:
- Electronic Properties : Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to fluorophenyl’s electronegative profile.
- Biological Implications : Thiophene-containing analogs often exhibit altered binding affinities in kinase inhibitors or antimicrobial agents, though specific activity data is unavailable here .
Complex Benzamide Derivatives ()
The compound 5-chloro-N-[4-[[2,3-dihydro-5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]-2-ethoxy-4-fluoro-benzamide () features a branched substituent with methoxymethyl and ethoxy groups.
- Molecular Weight : With a formula of C₂₇H₃₂ClFN₄O₅ (MW ~555 g/mol), this derivative is significantly bulkier than the target compound, likely reducing membrane permeability but improving metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
